(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate
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Overview
Description
(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in medicinal chemistry, agriculture, and industry. This compound features a pyridine ring, a butylsulfanyl group, and a phenylcarbamate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable butylthiol reagent.
Formation of the Phenylcarbamate Moiety: The phenylcarbamate group can be synthesized by reacting phenyl isocyanate with an appropriate alcohol or amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.
Therapeutic Agents: It may have therapeutic potential in treating diseases by modulating specific biochemical pathways.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Material Science: It can be incorporated into polymers or coatings to enhance their properties.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway it controls. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
51594-89-9 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-(4-butylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O2S/c1-2-3-11-22-16-8-6-15(7-9-16)19-17(20)21-13-14-5-4-10-18-12-14/h4-10,12H,2-3,11,13H2,1H3,(H,19,20) |
InChI Key |
SNLWSRNGZFURLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
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